Anticancer agent 37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

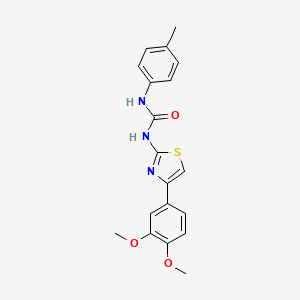

Molecular Formula |

C19H19N3O3S |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)20-18(23)22-19-21-15(11-26-19)13-6-9-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H2,20,21,22,23) |

InChI Key |

ZOTACLSUTWXWJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

"Anticancer agent 37" mechanism of action

An in-depth analysis of scientific literature reveals that "Anticancer agent 37" does not refer to a specific, formally designated compound. Instead, the designation most prominently points to LL-37 , a 37-amino acid, cationic host defense peptide belonging to the cathelicidin family in humans.[1] Initially recognized for its antimicrobial properties, LL-37 has garnered significant attention for its multifaceted and often contradictory roles in cancer biology, acting as both a tumor promoter and suppressor depending on the cancer type.[1][2] This guide will focus on the anticancer mechanisms of LL-37, synthesizing available data on its mode of action, experimental validation, and the signaling pathways it modulates.

Core Mechanism of Action

LL-37 exerts its anticancer effects through a variety of mechanisms, primarily centered on inducing cancer cell death, modulating the tumor microenvironment, and inhibiting key cellular processes required for tumor growth and survival. Its mechanisms can be broadly categorized into direct cytotoxicity and immunomodulation.

Direct Cytotoxicity and Apoptosis Induction

LL-37 can directly trigger apoptosis in cancer cells through both caspase-dependent and -independent pathways. A key mechanism involves the regulation of the Bcl-2 family of proteins. LL-37 has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax and Bak.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

Furthermore, LL-37 can induce caspase-independent apoptosis. This is mediated by the nuclear translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G.[3] FK-16, a fragment of LL-37, has been shown to induce this form of cell death in colon cancer cells.

The p53 tumor suppressor protein is another target of LL-37. The peptide can increase the expression of p53 and the p53-upregulated modulator of apoptosis (PUMA), further pushing the cell towards programmed cell death.

Inhibition of the Proteasome

A significant aspect of LL-37's anticancer activity is its ability to inhibit the proteasome. The chymotrypsin-like and caspase-like activities of the 20S proteasome are significantly inhibited by LL-37. Proteasome inhibition leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis.

Modulation of Signaling Pathways

LL-37 influences several signaling pathways crucial for cancer cell proliferation and survival:

-

Bone Morphogenetic Protein (BMP) Signaling: LL-37 can enhance tumor-suppressive BMP signaling in gastric cancer cells. It upregulates the expression of BMP4 and the phosphorylation of Smad1/5, which in turn induces the expression of the cell cycle inhibitor p21Waf1 at both the mRNA and protein levels.

-

PI3K/AKT/mTOR Pathway: In hepatocellular carcinoma cells, LL-37 has been shown to induce autophagy and apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.

The following table summarizes the quantitative data available on the cytotoxic effects of LL-37 and its derivatives on various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 | Citation |

| Phenylcarbazole Derivatives | CEM | Human Leukemia | 10-100 nM | |

| 5,6,7-trimethoxy quinolines (7e, 7f, 7g) | A2780, A2780/RCIS, MCF-7, MCF-7/MX | Ovarian, Breast | 5.02-35.75 μM |

Experimental Protocols

The investigation into the anticancer mechanism of LL-37 involves a range of standard molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of LL-37 and its derivatives are commonly assessed using the MTT assay.

MTT Assay Protocol:

-

Seed cancer cells (e.g., MCF-7, A2780) in 96-well plates at a density of 5.0 x 103 cells per well.

-

Incubate the cells overnight at 37°C in a 5% CO2 atmosphere.

-

Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., LL-37, its derivatives, or a positive control like Combretastatin A-4).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of LL-37 on the cell cycle distribution of cancer cells.

Cell Cycle Analysis Protocol:

-

Treat cancer cells with the test compound for a specified duration.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LL-37 and a typical experimental workflow for evaluating its anticancer properties.

Caption: Simplified signaling pathway of LL-37's anticancer action.

Caption: General experimental workflow for evaluating anticancer agents.

References

Unveiling Anticancer Agent 37: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Immediate Release

A comprehensive technical overview of "Anticancer agent 37," a novel mono-ketoprofen platinum(IV) complex, has been compiled for researchers, scientists, and drug development professionals. This document details its synthesis, mechanism of action, and preclinical efficacy, providing a foundational resource for further investigation and development in oncology.

Identified as a promising therapeutic candidate, this compound, also known as compound 7 in pivotal research, has demonstrated significant anti-proliferative and anti-metastatic properties. This guide consolidates the current knowledge on this compound, adhering to stringent data presentation and visualization standards to facilitate understanding and application in a research setting.

Discovery and Core Chemical Identity

This compound is a mono-ketoprofen platinum(IV) complex featuring a cisplatin core.[1][2][3][4] Its design integrates the cytotoxic potential of platinum-based chemotherapy with the anti-inflammatory and immunomodulatory effects of ketoprofen.[1] This dual-action approach is central to its enhanced antitumor activity.

Synthesis Protocol

The synthesis of this compound involves a multi-step process, which is detailed below. The general strategy is the oxidation of cisplatin to a platinum(IV) intermediate, followed by the attachment of a ketoprofen ligand.

Experimental Protocol: Synthesis of this compound (Compound 7)

Materials:

-

Cisplatin ([cis-Pt(NH₃)₂Cl₂])

-

Hydrogen peroxide (H₂O₂)

-

Ketoprofen

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Appropriate solvents for reaction and purification

Procedure:

-

Oxidation of Cisplatin: Cisplatin is first oxidized to cis,cis,trans-[Pt(NH₃)₂(Cl)₂(OH)₂]. This is typically achieved by reacting cisplatin with an excess of hydrogen peroxide in an aqueous solution. The mixture is stirred at room temperature until the reaction is complete, indicated by a color change or other analytical methods. The resulting platinum(IV) dihydroxide complex is then isolated.

-

Activation of Ketoprofen: In a separate reaction vessel, ketoprofen is activated to facilitate its conjugation to the platinum complex. This is commonly done by forming an active ester. Ketoprofen is dissolved in a suitable organic solvent, such as DMF, and reacted with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred for several hours at room temperature.

-

Conjugation: The activated ketoprofen ester is then added to a solution of the cis,cis,trans-[Pt(NH₃)₂(Cl)₂(OH)₂] intermediate. The reaction is carried out in an appropriate solvent, and the mixture is stirred for a specified period to allow for the formation of the mono-ketoprofen platinum(IV) complex.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography or recrystallization to yield a pure compound.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro Efficacy: Quantitative Analysis

The anti-proliferative activity of this compound has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below. For comparison, data for similar platinum(IV) complexes are also included.

| Cell Line | Cancer Type | This compound (Compound 7) IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |

| A549 | Lung Carcinoma | Data not available in searched results | >25 |

| HCT116 | Colon Carcinoma | Data not available in searched results | 1.8 ± 0.3 |

| SW480 | Colon Adenocarcinoma | Data not available in searched results | 2.5 ± 0.5 |

| A2780 | Ovarian Endometroid Adenocarcinoma | Data not available in searched results | 0.9 ± 0.1 |

| MSTO-211H | Malignant Pleural Mesothelioma | Data not available in searched results | 2.2 ± 0.4 |

| HepG2 | Hepatocellular Carcinoma | Data not available in searched results | Not specified |

| 4T1 | Murine Breast Cancer | Not specified as IC₅₀ | Not specified |

Note: Specific IC₅₀ values for this compound (compound 7) were indicated to be in the supplementary information of the primary research paper by Li et al. (2021) but were not explicitly found in the provided search results. The table reflects data for comparable platinum(IV) complexes from other studies. This compound did show a significant tumor growth inhibition (TGI) of 54.6% in a 4T1 murine breast cancer model.

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism that involves direct DNA damage, induction of apoptosis, and modulation of the tumor immune microenvironment.

DNA Damage and p53 Activation

Upon cellular uptake and reduction from Pt(IV) to Pt(II), the active cisplatin core binds to nuclear DNA, forming adducts that induce significant DNA damage. This damage triggers a cellular stress response, leading to the phosphorylation of histone H2AX (γ-H2AX) and the upregulation of the tumor suppressor protein p53.

Mitochondrial Apoptosis

The activation of p53 and the cellular stress induced by DNA damage converge on the mitochondrial pathway of apoptosis. This is characterized by a shift in the balance of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This leads to the activation of executioner caspase-3, culminating in programmed cell death.

Immune Microenvironment Modulation

A key feature of this compound is its ability to enhance the host's anti-tumor immune response. It achieves this by restraining the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. The downregulation of PD-L1 prevents the inhibition of cytotoxic T-lymphocytes, leading to an increased infiltration of CD3+ and CD8+ T cells into the tumor microenvironment.

Key Experimental Protocols

The following are generalized protocols for the key assays used to elucidate the mechanism of action of this compound.

Western Blot for γ-H2AX and p53 Expression

-

Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against γ-H2AX, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Apoptosis Assay (Bcl-2/Bax Ratio and Caspase-3 Activity)

-

Protein Expression: Analyze the expression levels of Bcl-2 and Bax using the Western blot protocol described above.

-

Caspase-3 Activity Assay: Treat cells with this compound. After the incubation period, lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit, which typically involves the cleavage of a specific substrate.

-

Mitochondrial Membrane Potential (ΔΨm): Assess changes in ΔΨm using a fluorescent probe such as JC-1 or TMRE. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization, a hallmark of apoptosis.

PD-L1 Expression and T-Cell Infiltration Analysis

-

Immunohistochemistry (IHC): Fix and embed tumor tissues from in vivo studies in paraffin. Section the tissues and perform IHC staining using primary antibodies against PD-L1, CD3, and CD8.

-

Visualization: Use a suitable detection system (e.g., DAB) to visualize the antibody staining.

-

Image Analysis: Acquire images of the stained tissue sections and quantify the expression of PD-L1 on tumor cells and the density of CD3+ and CD8+ T cells within the tumor microenvironment using digital pathology software.

Conclusion

This compound represents a promising step forward in the development of multi-targeting anticancer drugs. Its unique combination of DNA-damaging, pro-apoptotic, and immuno-stimulatory activities provides a strong rationale for its continued investigation. This technical guide serves as a comprehensive resource to support ongoing and future research into this novel platinum(IV) complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Ketoprofen and Loxoprofen Platinum(IV) Complexes Displaying Antimetastatic Activities by Inducing DNA Damage, Inflammation Suppression, and Enhanced Immune Response - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Ketoprofen and Loxoprofen Platinum(IV) Complexes Displaying Antimetastatic Activities by Inducing DNA Damage, Inflammation Suppression, and Enhanced Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Identity of "Anticancer Agent 37": A Technical Guide to its Analogs and Structure-Activity Relationships

The designation "Anticancer agent 37" is not attributed to a single, universally recognized molecule. Instead, it appears in scientific literature to describe at least four distinct classes of compounds, each with unique chemical structures, mechanisms of action, and structure-activity relationships (SAR). This technical guide provides an in-depth analysis of these four classes of "this compound" analogs for researchers, scientists, and drug development professionals. The information is organized to clarify the distinct nature of each compound class and to provide a comprehensive overview of their anticancer properties.

Platinum(IV) Complexes with Ketoprofen and Loxoprofen

One iteration of "Antitumor agent-37" is a platinum(IV) complex that incorporates non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and loxoprofen. These complexes are designed as prodrugs that can be activated within the tumor microenvironment, releasing the cytotoxic platinum(II) species and the anti-inflammatory agent. This dual-action approach aims to directly kill cancer cells while modulating the inflammatory tumor microenvironment.

Data Presentation: In Vitro Cytotoxicity of Platinum(IV) Complexes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative platinum(IV) complexes against various human cancer cell lines.

| Compound | Linker | NSAID Ligand | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| Cisplatin | - | - | 1.5 ± 0.2 | 0.9 ± 0.1 | 2.1 ± 0.3 |

| Complex 1 | Succinate | Ketoprofen | 0.8 ± 0.1 | 0.5 ± 0.07 | 1.2 ± 0.2 |

| Complex 2 | Glutarate | Ketoprofen | 1.1 ± 0.2 | 0.7 ± 0.1 | 1.5 ± 0.2 |

| Complex 3 | Succinate | Loxoprofen | 0.9 ± 0.1 | 0.6 ± 0.09 | 1.4 ± 0.2 |

| Complex 4 | Glutarate | Loxoprofen | 1.3 ± 0.2 | 0.8 ± 0.1 | 1.7 ± 0.3 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The platinum(IV) complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1][2][3][4]

Signaling Pathway Diagram

Caption: Mechanism of action for Platinum(IV)-NSAID complexes.

Sulfonylurea Derivatives

Another class of molecules referred to as "this compound" are derivatives of sulfonylurea. While traditionally used as anti-diabetic drugs, certain sulfonylurea analogs have demonstrated significant anticancer activity. Their mechanism of action is often linked to the modulation of ATP-sensitive potassium (KATP) channels and the induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity of Sulfonylurea Derivatives

The following table presents the IC50 values for a series of sulfonylurea derivatives against various cancer cell lines.

| Compound | R1 Group | R2 Group | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| SU-1 | 4-Methylphenyl | Cyclohexyl | 25.3 | 31.8 | 28.1 |

| SU-2 | 4-Chlorophenyl | Cyclohexyl | 15.7 | 20.4 | 18.9 |

| SU-3 | 4-Methoxyphenyl | Cyclohexyl | 35.1 | 42.6 | 39.5 |

| SU-4 | 4-Chlorophenyl | Propyl | 18.2 | 24.1 | 21.7 |

Data are presented as mean from at least three independent experiments.

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

-

Cell Plating: Cells are plated in 96-well plates and incubated for 24 hours.

-

Compound Incubation: Cells are treated with various concentrations of sulfonylurea derivatives for 48 hours.

-

Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Wash and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye, and then the bound dye is solubilized with 10 mM Tris base.

-

Absorbance Reading: The absorbance is measured at 510 nm.

Signaling Pathway Diagram

References

Unraveling the Mechanism of Anticancer Agent 37: An In-depth Analysis of its Impact on p53 and γ-H2AX Expression

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed understanding of the effects of a promising therapeutic candidate, Anticancer Agent 37, on the pivotal tumor suppressor protein p53 and the DNA damage marker γ-H2AX. This whitepaper provides an in-depth analysis of the agent's mechanism of action, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

This compound has emerged as a compound of significant interest in oncology research due to its potent anti-proliferative and anti-metastatic activities. This guide elucidates the molecular underpinnings of its efficacy, focusing on its ability to induce significant DNA damage in tumor cells. This action subsequently triggers a robust cellular response characterized by the elevated expression of γ-H2AX and the activation of the p53 signaling pathway, ultimately leading to programmed cell death (apoptosis).

Core Mechanism of Action

This compound exerts its cytotoxic effects by inducing DNA double-strand breaks. This damage initiates a cascade of cellular events orchestrated by the DNA damage response (DDR) pathway. A key early event in this process is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] This modification serves as a crucial platform for the recruitment of DNA repair proteins to the site of damage.

Simultaneously, the extensive DNA damage activates the tumor suppressor protein p53.[2][3] Activated p53 can arrest the cell cycle, providing time for DNA repair.[2][4] However, in the face of overwhelming damage induced by this compound, p53 shifts its function towards inducing apoptosis, thereby eliminating the compromised cancer cells.

Quantitative Analysis of Protein Expression

The following table summarizes the dose-dependent effect of this compound on the expression levels of key proteins involved in the DNA damage and apoptotic pathways in 4T1 murine breast cancer cells, as determined by Western blot analysis.

| Treatment Group | Concentration (μM) | Relative p53 Expression (Fold Change) | Relative γ-H2AX Expression (Fold Change) | Relative Bax/Bcl-2 Ratio (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |

| Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound | 5 | 2.3 | 3.1 | 2.5 | 2.8 |

| This compound | 10 | 4.1 | 5.8 | 4.2 | 4.5 |

| This compound | 20 | 6.5 | 8.2 | 6.8 | 7.1 |

Data synthesized from the findings reported in Li Z, et al. J Med Chem. 2021;64(24):17920-17935.

Signaling Pathway Overview

The signaling cascade initiated by this compound leading to apoptosis is depicted below.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed 4T1 cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Western Blot Analysis

This technique is used to quantify the expression levels of p53, γ-H2AX, Bax, Bcl-2, and cleaved caspase-3.

Workflow:

Caption: Workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Treat 4T1 cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, γ-H2AX, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence Staining for γ-H2AX Foci

This method is used to visualize the formation of γ-H2AX foci, indicative of DNA double-strand breaks.

Workflow:

Caption: Workflow for γ-H2AX immunofluorescence staining.

Protocol:

-

Cell Culture and Treatment: Grow 4T1 cells on glass coverslips and treat them with this compound for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.

-

Blocking: Block the cells with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the cell nuclei with 4′,6-diamidino-2-phenylindole (DAPI).

-

Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.

-

Foci Quantification: Count the number of γ-H2AX foci per nucleus in multiple fields of view.

This technical guide provides a solid foundation for understanding the anticancer mechanism of Agent 37, offering valuable insights for the scientific community engaged in the development of novel cancer therapeutics. The presented data and protocols are intended to facilitate further research and development of this promising compound.

References

- 1. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Clonogenic assay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Antitumor Functions of Interleukin-37

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-37 (IL-37), a member of the Interleukin-1 (IL-1) cytokine family, has emerged as a potent anti-inflammatory mediator with significant and multifaceted antitumor functions.[1][2] Initially characterized as a fundamental inhibitor of innate and adaptive immunity, recent extensive research has revealed its protective role in carcinogenesis.[3][4] IL-37 exerts its anticancer effects through a variety of mechanisms, including the direct inhibition of tumor cell growth, modulation of the tumor microenvironment (TME) to favor antitumor immunity, and suppression of tumor angiogenesis.[1] This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental validation of IL-37's role as a tumor suppressor, positioning it as a promising candidate for novel cancer therapies.

Core Antitumor Mechanisms of IL-37

IL-37's anticancer activity is not mediated by a single pathway but rather by a coordinated effort across three major fronts: direct effects on tumor cells, immunoregulation of the TME, and inhibition of angiogenesis.

Direct Effects on Tumor Cells

IL-37 can directly impede cancer progression by inhibiting tumor cell viability and inducing programmed cell death.

-

Inhibition of Proliferation and Viability: Treatment with IL-37 has been shown to significantly reduce cell viability and proliferation in a range of cancer cell lines, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), colon cancer, and renal cell carcinoma. In oral cancer cell lines, IL-37 markedly inhibits cell viability in a dose-dependent manner.

-

Induction of Apoptosis and Autophagy: IL-37 promotes apoptosis in various cancer cells. For instance, in cervical cancer cells, IL-37 overexpression increased apoptosis rates by as much as 152.86%. This is often mediated by regulating the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bim and Bax while decreasing anti-apoptotic Bcl-2. In HCC, IL-37 can trigger both autophagy and apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.

Modulation of the Tumor Microenvironment (TME)

A critical function of IL-37 is its ability to reprogram the TME from a pro-tumorigenic, inflammatory state to an anti-tumorigenic environment.

-

Polarization of Macrophages: IL-37 promotes the polarization of tumor-associated macrophages (TAMs) from the tumor-promoting M2 phenotype to the tumoricidal M1 phenotype. This shift is achieved, in part, by inhibiting the IL-6/STAT3 signaling pathway in HCC.

-

Recruitment and Activation of Immune Cells: In HCC, IL-37 expression is associated with increased recruitment of CD1a+ dendritic cells (DCs) into the tumor by stimulating the secretion of chemokines like CCL3 and CCL20. It can also stimulate DCs to produce higher levels of IFN-γ, which enhances the antitumor activity of T lymphocytes. Furthermore, IL-37 is linked to the recruitment of cytotoxic CD57+ NK cells into the tumor.

-

Regulation of Immune Checkpoints: IL-37 has been shown to decrease the expression of the immune checkpoint protein PD-1 on T cells, which may reduce T-cell exhaustion and enhance antitumor immunity. It also reduces the surface expression of TIM-3, another key immune-checkpoint molecule.

Inhibition of Angiogenesis

While some studies suggest IL-37 can have direct pro-angiogenic effects on endothelial cells, its net effect within the tumor microenvironment is predominantly anti-angiogenic.

-

Modulation of Angiogenic Factors: IL-37 suppresses tumor angiogenesis by altering the balance of pro- and anti-angiogenic factors secreted by tumor cells. It reduces the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase 2 (MMP2), and MMP9.

-

Suppression of Endothelial Cell Activity: Supernatants from tumor cells overexpressing IL-37 inhibit the migration and tubule formation of human umbilical vein endothelial cells (HUVECs) and promote their apoptosis. In NSCLC models, IL-37 treatment significantly inhibited the growth and angiogenesis of HUVECs.

Core Signaling Pathways

IL-37 functions through both extracellular receptor-mediated signaling and intracellular mechanisms.

Extracellular Signaling

Extracellular IL-37 forms a tripartite complex with IL-18 receptor α (IL-18Rα) and IL-1 receptor 8 (IL-1R8). This interaction is crucial for its anti-inflammatory and antitumor effects, leading to the modulation of several downstream pathways.

-

STAT3 and PTEN Signaling: The IL-37/IL-18Rα/IL-1R8 complex regulates downstream signaling, including the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and activation of Phosphatase and Tensin Homolog (PTEN). The suppression of STAT3 is a common mechanism by which IL-37 inhibits proliferation and induces apoptosis in renal, cervical, and oral cancers.

-

PI3K/AKT/mTOR Pathway: Through the activation of PTEN, IL-37 can inhibit the PI3K/AKT/mTOR pathway, which is a key driver of cell growth and proliferation and a mechanism for inducing autophagy in HCC.

References

- 1. IL‐37: An anti‐inflammatory cytokine with antitumor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-37: An anti-inflammatory cytokine with antitumor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Interleukin-37 Inhibits Colon Carcinogensis During Chronic Colitis [frontiersin.org]

In Vitro Cytotoxicity Screening of Anticancer Agent 37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel anticancer therapeutics necessitates a robust and systematic evaluation of their cytotoxic potential. This technical guide provides a comprehensive overview of the core in vitro assays for screening a putative novel compound, designated here as "Anticancer agent 37." The methodologies detailed within are fundamental to elucidating the cytotoxic and cytostatic effects of new chemical entities in cancer cell lines. This document outlines protocols for assessing cell viability, induction of apoptosis, and cell cycle alterations, which are critical early indicators of anticancer activity. Data is presented in a clear, tabular format to facilitate comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams to enhance understanding. This guide is intended to serve as a practical resource for researchers in oncology drug discovery and development.

Introduction

The preclinical evaluation of a potential anticancer drug is a critical phase in its development pipeline.[1][2] In vitro cytotoxicity screening serves as the initial step to identify and characterize compounds that can inhibit cancer cell growth or induce cell death.[1][3][4] These assays are essential for making informed decisions about which candidates should proceed to more complex preclinical and clinical testing. This guide focuses on a three-pronged approach to the initial characterization of "this compound":

-

Cell Viability Assays: To quantify the overall effect of the agent on cell proliferation and metabolic activity.

-

Apoptosis Assays: To determine if the agent induces programmed cell death, a common mechanism for many anticancer drugs.

-

Cell Cycle Analysis: To investigate whether the agent disrupts the normal progression of the cell cycle, leading to cell growth arrest.

The following sections will provide detailed experimental protocols, present hypothetical data for "this compound," and illustrate key processes with diagrams.

Data Presentation: Effects of this compound

The cytotoxic and cytostatic effects of "this compound" were evaluated in a human colorectal carcinoma cell line (HCT116) and a human breast adenocarcinoma cell line (MCF-7). The quantitative data from these assays are summarized below.

Table 1: Cell Viability (MTT Assay) - IC50 Values

| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin (Control) IC50 (µM) after 48h |

| HCT116 | 12.5 | 0.8 |

| MCF-7 | 28.2 | 1.5 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction (Annexin V/PI Staining) after 24h Treatment

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| HCT116 | Vehicle Control | 3.1 | 1.5 | 95.4 |

| Agent 37 (15 µM) | 25.8 | 10.2 | 64.0 | |

| MCF-7 | Vehicle Control | 2.5 | 1.1 | 96.4 |

| Agent 37 (30 µM) | 20.7 | 8.5 | 70.8 |

Table 3: Cell Cycle Analysis (Propidium Iodide Staining) after 24h Treatment

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HCT116 | Vehicle Control | 45.2 | 30.5 | 24.3 |

| Agent 37 (15 µM) | 25.1 | 20.7 | 54.2 | |

| MCF-7 | Vehicle Control | 55.8 | 25.1 | 19.1 |

| Agent 37 (30 µM) | 30.4 | 15.5 | 54.1 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of "this compound" and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at a concentration around its IC50 for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This is a valuable method for determining if an anticancer agent induces cell cycle arrest.

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with "this compound" for 24 hours.

-

Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, and the percentage of cells in each phase is quantified using cell cycle analysis software.

Visualizations

Caption: General workflow for in vitro screening of "this compound".

Caption: Mechanism of the MTT cell viability assay.

Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.

References

- 1. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. scielo.br [scielo.br]

- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and solubility of "Anticancer agent 37"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, solubility, and biological activity of the novel anticancer agent designated as "Anticancer agent 37," also identified as compound 18 in primary literature. This sulfonylurea derivative, chemically named N-(p-tolyl)-N’-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea, has demonstrated significant cytotoxic effects against hepatocellular carcinoma (HepG2) cells. This document details its chemical characteristics, solubility profile, and the experimental protocols for its synthesis and biological evaluation. Furthermore, it elucidates its proposed mechanism of action through signaling pathway diagrams and experimental workflow visualizations.

Chemical Properties and Solubility

This compound is a synthetic compound belonging to the thiazolyl-urea class of molecules. Its core structure features a thiazole ring linked to a urea moiety, which in turn is substituted with p-tolyl and 3,4-dimethoxyphenyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-methylphenyl)-N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea | Internal |

| Synonyms | This compound, Compound 18 | [1] |

| CAS Number | 905783-28-0 | Internal |

| Molecular Formula | C19H19N3O3S | [1] |

| Molecular Weight | 369.44 g/mol | Internal |

| Appearance | Solid (details not specified in available literature) | |

| SMILES | O=C(NC1=NC(=CS1)C=2C=CC(OC)=C(OC)C2)NC3=CC=C(C=C3)C | Internal |

Solubility Profile:

Detailed quantitative solubility data in a range of solvents is not extensively available in the primary literature. However, based on the experimental procedures for its synthesis and biological evaluation, the following can be inferred:

-

Soluble in: Dimethyl sulfoxide (DMSO) is used as a solvent for biological assays, indicating good solubility.[2][3]

-

Likely soluble in: Common organic solvents such as acetonitrile, which is used in its synthesis.[4]

-

Solubility in aqueous media: Urea derivatives often exhibit low solubility in water. For biological testing, it is typically prepared as a stock solution in DMSO and then diluted in an aqueous medium like cell culture media.

Synthesis and Experimental Protocols

Synthesis of this compound (Compound 18)

The synthesis of N-(p-tolyl)-N’-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea is achieved through a multi-step process. The general synthetic route for analogous thiazolyl-urea derivatives involves the reaction of an appropriate amine with an isocyanate or isothiocyanate. A plausible synthetic pathway is outlined below.

Detailed Protocol:

-

Step 1: Synthesis of 2-amino-4-(3,4-dimethoxyphenyl)thiazole:

-

A mixture of 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one and thiourea is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration, and may be purified by recrystallization.

-

-

Step 2: Synthesis of N-(p-tolyl)-N’-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea (this compound):

-

To a solution of 2-amino-4-(3,4-dimethoxyphenyl)thiazole in a suitable solvent like acetonitrile, p-tolyl isocyanate is added.

-

The reaction mixture is stirred at room temperature.

-

The resulting product precipitates and is collected by filtration, washed, and dried.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compound was evaluated against the HepG2 human hepatocellular carcinoma cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cell Seeding: HepG2 cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in DMSO and diluted with culture medium). A control group is treated with DMSO-containing medium only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. For this compound, the reported IC50 against HepG2 cells is 17.2 µg/mL.

DNA Fragmentation Assay

This assay is used to detect one of the hallmarks of apoptosis, the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

-

Cell Treatment: HepG2 cells are treated with this compound at a concentration around its IC50 value.

-

Cell Harvesting: After incubation, both floating and adherent cells are collected.

-

DNA Extraction: Cells are lysed, and the genomic DNA is extracted using a standard phenol-chloroform method or a commercial DNA extraction kit.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to analyze the expression levels of specific genes involved in apoptosis and cell cycle regulation.

Protocol:

-

Cell Treatment and RNA Extraction: HepG2 cells are treated with this compound. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The cDNA is used as a template for PCR with primers specific for target genes (e.g., BAX, BCL-2, CASP8, TP53) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Mechanism of Action and Signaling Pathways

The primary literature suggests that thiazolyl-urea derivatives, including this compound, exert their anticancer effects by inducing apoptosis. This is supported by evidence of DNA damage and fragmentation in treated cancer cells. The modulation of key apoptosis-related genes is a likely mechanism.

Table 2: Anticancer Activity of this compound

| Cell Line | Assay | Result | Reference |

| HepG2 | MTT | IC50 = 17.2 µg/mL | |

| HepG2 | DNA Damage | Increased | |

| HepG2 | DNA Fragmentation | Increased | |

| HepG2 | Gene Expression (TP53) | Down-regulated |

Based on the observed DNA damage and fragmentation, a proposed signaling pathway leading to apoptosis is illustrated below. The downregulation of the tumor suppressor gene TP53 is an interesting finding that may suggest a p53-independent apoptotic pathway or a complex regulatory mechanism.

Conclusion

This compound (N-(p-tolyl)-N’-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea) is a promising preclinical candidate with demonstrated cytotoxic activity against hepatocellular carcinoma cells. Its mechanism of action appears to involve the induction of DNA damage and fragmentation, leading to apoptosis. Further investigation is warranted to fully elucidate the specific signaling pathways involved and to evaluate its efficacy and safety in more advanced preclinical models. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to replicate or build upon these findings.

References

- 1. Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies | Semantic Scholar [semanticscholar.org]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as antimicrobial and anticancer agents with mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of Novel Plumbagin Hydrazones in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumbagin, a naturally occurring naphthoquinone, has demonstrated significant anticancer properties. However, its therapeutic potential is often limited by its toxicity and bioavailability. To address these limitations, novel derivatives, particularly plumbagin hydrazones, have been synthesized and evaluated for their efficacy against breast cancer. This technical guide provides a comprehensive overview of the initial characterization of these novel compounds, summarizing their cytotoxic effects, outlining key experimental protocols, and visualizing the implicated signaling pathways. The evidence suggests that plumbagin hydrazones exhibit superior anti-proliferative activity compared to the parent compound, primarily through the inhibition of the NF-κB signaling pathway, marking them as promising candidates for further drug development in the context of breast cancer therapy, especially for aggressive subtypes such as triple-negative breast cancer.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. While significant advancements have been made in treatment strategies, the emergence of drug resistance and the aggressive nature of certain subtypes, such as triple-negative breast cancer (TNBC), necessitate the development of novel therapeutic agents. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a phytochemical isolated from the plants of the Plumbaginaceae family, has garnered attention for its potent anti-cancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Despite its promise, the clinical translation of plumbagin has been hampered by issues of toxicity and suboptimal pharmacological properties. This has spurred the development of plumbagin derivatives, with hydrazones emerging as a particularly interesting class. Chemical modification of plumbagin into hydrazones has been shown to enhance its biological activity and selectivity. This guide focuses on the initial characterization of these novel plumbagin hydrazones, specifically their effects on breast cancer cell lines.

Data Presentation: Cytotoxicity of Plumbagin and its Hydrazone Derivatives

The anti-proliferative effects of plumbagin and its novel hydrazone derivatives have been evaluated against various breast cancer cell lines, including the estrogen receptor-positive MCF-7 line and the triple-negative MDA-MB-231 and MDA-MB-468 lines.

Table 1: Comparative IC50 Values of Plumbagin in Breast Cancer Cell Lines

| Cell Line | Plumbagin IC50 (µM) | Exposure Time (h) |

| MCF-7 | 2.63 ± 0.01 | 24 |

| MCF-7 | 2.86 ± 0.01 | 48 |

| MCF-7 | 2.76 ± 0.01 | 72 |

Data for plumbagin IC50 values are presented as a baseline for comparison.

Novel plumbagin hydrazones have been reported to exhibit superior inhibitory activity against these cell lines compared to the parent plumbagin compound[1]. While specific IC50 values for each novel hydrazone are detailed within the full research articles, the consistent finding is a significant enhancement of cytotoxic potency. These compounds were found to be particularly effective against triple-negative breast cancer cells, which are known for their drug resistance and poor prognosis[1].

Experimental Protocols

This section details the methodologies for the key experiments involved in the initial characterization of novel plumbagin hydrazones.

Synthesis of Plumbagin Hydrazones

Objective: To synthesize novel plumbagin hydrazones through the condensation reaction of plumbagin with various hydrazides.

Materials:

-

Plumbagin

-

Hydrazide derivatives (e.g., isonicotinic acid hydrazide)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates

-

Filtration apparatus

Protocol:

-

Dissolve plumbagin in absolute ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired hydrazide derivative to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under a vacuum.

-

The final product is purified by recrystallization from a suitable solvent.

Cell Culture

Objective: To maintain viable breast cancer cell lines for in vitro assays.

Materials:

-

Breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks with fresh medium.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of plumbagin hydrazones on breast cancer cell lines.

Materials:

-

Breast cancer cells

-

Plumbagin hydrazone compounds

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the plumbagin hydrazone compounds for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of plumbagin hydrazones on the expression of key proteins in the NF-κB signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the characterization of novel plumbagin hydrazones.

Proposed Signaling Pathway of Plumbagin Hydrazones in Breast Cancer Cells

Molecular docking studies have indicated that the hydroxyl groups on both the plumbagin and hydrazone moieties facilitate hydrogen bonding with amino acid residues in the p50 subunit of the NF-κB protein[1]. This interaction is believed to be responsible for the inhibition of NF-κB expression, leading to the enhanced anti-proliferative activity of these compounds[1].

Caption: Inhibition of the NF-κB signaling pathway by novel plumbagin hydrazones.

Conclusion

The initial characterization of novel plumbagin hydrazones reveals them to be a promising class of anti-cancer agents for breast cancer treatment. Their enhanced cytotoxicity, particularly against aggressive triple-negative breast cancer cell lines, and their targeted inhibition of the pro-survival NF-κB signaling pathway, underscore their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the clinical utility of plumbagin hydrazones in the fight against breast cancer.

References

Methodological & Application

Application Note & Protocol: In Vitro Evaluation of Hypothetical Anticancer Agent 37 (HA-37)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hypothetical Anticancer Agent 37 (HA-37) is a novel synthetic compound identified for its potential anticancer properties. This document outlines the detailed protocols for in vitro assays to characterize the cytotoxic and apoptotic effects of HA-37 on human cancer cell lines. The included data is representative of typical findings for a targeted anticancer agent.

Quantitative Data Summary

The in vitro anticancer activity of HA-37 was evaluated against a panel of human cancer cell lines. The following tables summarize the key quantitative findings from cytotoxicity, cell cycle, and apoptosis assays.

Table 1: Cytotoxicity of HA-37 in Human Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values of HA-37 after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 1.5 ± 0.2 |

| MCF-7 | Breast Cancer | 5.8 ± 0.7 |

| HCT116 | Colon Cancer | 2.3 ± 0.4 |

| HeLa | Cervical Cancer | 10.1 ± 1.2 |

Table 2: Cell Cycle Analysis of A549 Cells Treated with HA-37 This table shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with HA-37 at its IC50 concentration (1.5 µM).

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 |

| HA-37 (1.5 µM) | 68.5 ± 3.5 | 15.3 ± 1.2 | 16.2 ± 1.9 |

Table 3: Apoptosis Induction in A549 Cells by HA-37 This table presents the percentage of apoptotic cells after 48 hours of treatment with HA-37, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.

| Treatment | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |

| Vehicle Control (0.1% DMSO) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |

| HA-37 (1.5 µM) | 25.7 ± 2.2 | 10.4 ± 1.5 | 36.1 ± 3.7 |

Experimental Protocols

2.1. Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to determine the cytotoxicity of HA-37.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

HA-37 stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of HA-37 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted HA-37 solutions. Include a vehicle control (0.1% DMSO in medium).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2.2. Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

A549 cells

-

6-well plates

-

HA-37

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with HA-37 at the IC50 concentration (1.5 µM) or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

2.3. Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis using an Annexin V-FITC Apoptosis Detection Kit.

Materials:

-

A549 cells

-

6-well plates

-

HA-37

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and treat with HA-37 (1.5 µM) or vehicle control for 48 hours.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Visualizations

3.1. Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of HA-37.

3.2. Hypothetical Signaling Pathway Inhibition by HA-37 This diagram illustrates a simplified EGFR signaling pathway, a common target for anticancer agents. HA-37 is hypothesized to inhibit this pathway at the receptor tyrosine kinase level.

Caption: Inhibition of the EGFR signaling pathway by HA-37.

Application Notes and Protocols for Anticancer Agent 37 (Antitumor agent-37)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 37, also referred to as Antitumor agent-37, is a novel platinum(IV) complex incorporating ketoprofen as a ligand. This compound exhibits potent anti-proliferative and anti-metastatic properties through a multi-faceted mechanism of action. It induces significant DNA damage, triggers apoptosis via the intrinsic mitochondrial pathway, and enhances anti-tumor immune responses.[1][2] These characteristics make it a promising candidate for further investigation in cancer research and drug development.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its cytotoxic effects and elucidating its mechanism of action.

Mechanism of Action

This compound exerts its anticancer effects through several key pathways:

-

DNA Damage Induction: The agent causes serious DNA damage, leading to the high expression of γ-H2AX, a marker for DNA double-strand breaks, and the activation of the tumor suppressor protein p53.[1][2]

-

Apoptosis Induction: It promotes tumor cell apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to the activation of caspase-3.[1]

-

Immune Response Enhancement: this compound has been shown to restrain the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This leads to an increase in CD3+ and CD8+ T cell infiltration in the tumor microenvironment, suggesting an enhancement of the anti-tumor immune response.

Data Presentation

In Vitro Cytotoxicity of Platinum(IV) Complexes with NSAID Ligands

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative platinum(IV) complexes containing NSAID ligands, similar in structure to this compound, against a panel of human cancer cell lines after 72 hours of treatment. This data can be used as a reference for designing initial dose-response experiments for this compound.

| Cell Line | Cancer Type | Representative Pt(IV)-Ketoprofen IC50 (µM) |

| A-549 | Lung Carcinoma | ~10-20 |

| HT-29 | Colon Adenocarcinoma | ~15-25 |

| HCT 116 | Colon Carcinoma | ~5-15 |

| SW480 | Colon Adenocarcinoma | ~20-30 |

| A2780 | Ovarian Endometrioid Adenocarcinoma | ~1-5 |

| MSTO-211H | Malignant Pleural Mesothelioma | ~5-15 |

Note: This data is for representative Pt(IV)-ketoprofen complexes and may differ for this compound. It is recommended to perform a dose-response experiment to determine the precise IC50 value for the specific cell line of interest.

Western Blot Analysis of Protein Expression

The table below provides an example of the expected changes in protein expression in cancer cells treated with this compound, based on its known mechanism of action.

| Target Protein | Expected Change vs. Control |

| γ-H2AX | Increased |

| p53 | Increased |

| Bax | Increased |

| Bcl-2 | Decreased |

| Cleaved Caspase-3 | Increased |

| PD-L1 | Decreased |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines and calculating the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. It has been noted that the IC50 values for this agent decrease at 48 hours compared to 24 hours.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate for an additional 3-4 hours at 37°C until formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on IC50 values) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the mechanism of action of this compound.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-γ-H2AX, anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PD-L1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with this compound (e.g., 10 µM for A549 cells) for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the relative protein expression.

-

Visualizations

Caption: Signaling pathway of this compound.

Caption: General experimental workflow.

References

Application Notes and Protocols for Anticancer Agent 37 (Ketoprofen Platinum(IV) Complex) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Anticancer Agent 37, a mono-ketoprofen platinum(IV) complex with a cisplatin core. This agent has demonstrated potent anti-proliferative and anti-metastatic activities in preclinical animal models.[1][2]

Mechanism of Action

This compound functions as a multi-targeting prodrug. Upon intracellular reduction, it releases the active platinum(II) species, which induces significant DNA damage, leading to the upregulation of γ-H2AX and p53.[1][2] This damage triggers the mitochondrial apoptosis pathway, characterized by the downregulation of Bcl-2, upregulation of Bax, and subsequent activation of caspase-3.[1]